molecular formula C24H18BrFN2O4S B15149053 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide

2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B15149053
M. Wt: 529.4 g/mol
InChI Key: BWDRLGLMMQSSMA-UHFFFAOYSA-N
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Description

2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes a bromonaphthalene moiety, a fluorophenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the bromonaphthalene derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}acetamide
  • **2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

Uniqueness

2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C24H18BrFN2O4S

Molecular Weight

529.4 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C24H18BrFN2O4S/c25-24-21-4-2-1-3-16(21)5-14-22(24)32-15-23(29)27-18-10-12-20(13-11-18)33(30,31)28-19-8-6-17(26)7-9-19/h1-14,28H,15H2,(H,27,29)

InChI Key

BWDRLGLMMQSSMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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